
2-(Diethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride is a chemical compound with a complex structure that includes a fluorenone core substituted with a diethylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride typically involves the reaction of 9-hydroxyfluoren-9-one with diethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene. The resulting product is then purified by crystallization from a mixture of isopropanol and ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the fluorenone core can be reduced to form a secondary alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-(Diethylamino)methyl-3-oxo-fluoren-9-one.
Reduction: Formation of 2-(Diethylamino)methyl-3-hydroxyfluoren-9-ol.
Substitution: Formation of various substituted fluorenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Diethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly the cholinergic system. The compound may inhibit the reuptake of neurotransmitters, leading to increased synaptic concentrations and enhanced neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: A structural analog with similar pharmacological properties.
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin: Another compound with a diethylamino group, used in fluorescence studies.
Uniqueness
2-(Diethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride is unique due to its specific substitution pattern on the fluorenone core, which imparts distinct chemical and pharmacological properties. Its combination of a diethylamino group and a hydroxyl group allows for versatile chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
42839-81-6 |
|---|---|
Formule moléculaire |
C18H20ClNO2 |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
diethyl-[(3-hydroxy-9-oxofluoren-2-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C18H19NO2.ClH/c1-3-19(4-2)11-12-9-16-15(10-17(12)20)13-7-5-6-8-14(13)18(16)21;/h5-10,20H,3-4,11H2,1-2H3;1H |
Clé InChI |
BMZDDGHMFNRTBK-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC1=CC2=C(C=C1O)C3=CC=CC=C3C2=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)

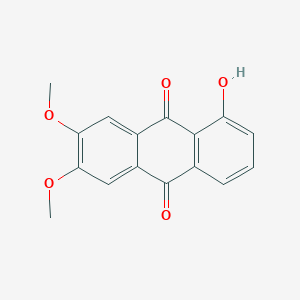
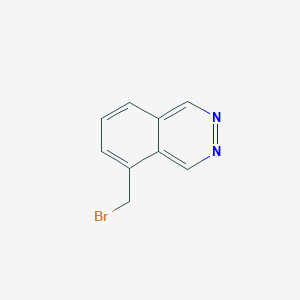
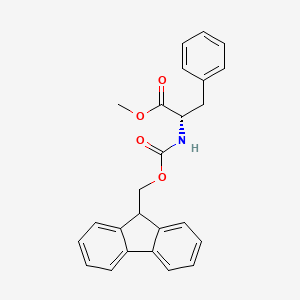
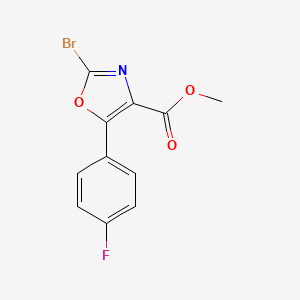
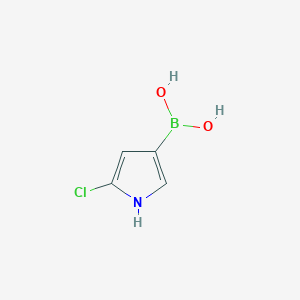
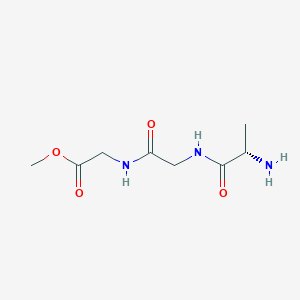
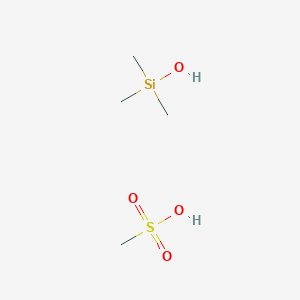

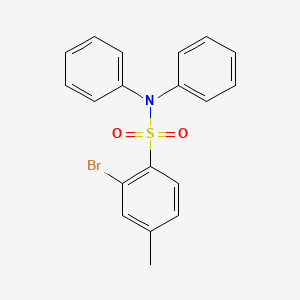
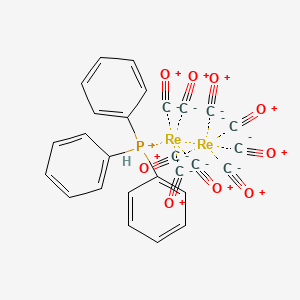
![1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one](/img/structure/B15250130.png)
